Einecs 298-264-7

Beschreibung

Contextualization of N-(2-Ethylhexyl)isononanamide within the Broader Amide Class

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. The amide bond is a fundamental linkage in chemistry and biology, notably forming the backbone of proteins. The properties of amides are influenced by the nature of the groups attached to the carbonyl and nitrogen atoms.

N-(2-Ethylhexyl)isononanamide is a secondary amide, meaning the nitrogen atom is bonded to two carbon atoms. Its structure, with a long, branched alkyl chain, imparts specific physical and chemical properties. These properties often include low water solubility and a liquid state at room temperature. nih.gov The amide group itself is capable of forming hydrogen bonds, which influences the compound's interactions with other molecules.

Overview of the Current Academic and Applied Research Landscape for N-(2-Ethylhexyl)isononanamide

Current research on N-(2-Ethylhexyl)isononanamide spans a range of applications, leveraging its chemical properties for various industrial uses. It is primarily recognized as a finishing agent and is used in the production of specialty chemicals, lubricants, and surfactants. lookchem.com In the cosmetics industry, it functions as an emollient and skin-conditioning agent, valued for its ability to create a smooth, non-greasy feel and improve the spreadability of formulations. lookchem.com

Recent studies have also begun to explore its potential biological activities. Some research has indicated antimicrobial properties against certain bacterial strains. Additionally, preliminary in-vitro studies have investigated its cytotoxic effects on cancer cell lines, suggesting a potential for future development in medicinal chemistry. The compound's mechanism of action in biological systems is thought to involve interactions between its amide group and biomolecules like proteins and enzymes.

The table below summarizes some of the key research applications of N-(2-Ethylhexyl)isononanamide:

| Research Area | Application |

| Industrial Chemistry | Defoamer in cement additives for oilfields. |

| Finishing agent in textile and leather manufacturing. lookchem.com | |

| Reagent in organic synthesis. | |

| Production of specialty chemicals, lubricants, and surfactants. | |

| Cosmetics | Emollient and skin conditioning agent. lookchem.com |

| Biomedical Research | Investigation of antimicrobial properties. |

| Assessment of cytotoxic effects on cancer cell lines. |

Definition of Research Gaps and Scholarly Objectives of the Outline

Despite its industrial relevance, there are notable gaps in the scientific literature regarding N-(2-Ethylhexyl)isononanamide. A significant deficiency is the lack of comprehensive physicochemical data, such as its melting point and solubility, which limits thorough risk assessments.

Furthermore, while initial studies on its biological activity are emerging, the underlying mechanisms of action are not well understood. The potential for developing derivatives by modifying the amide structure to create new functionalities, for instance in pharmaceuticals or specialty polymers, remains largely unexplored.

The objective of this outline is to systematically present the existing knowledge on N-(2-Ethylhexyl)isononanamide, highlighting its position within the amide class and summarizing its current research applications. By doing so, it aims to clearly define the existing research gaps and encourage further scholarly investigation into the properties and potential new applications of this compound.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

93783-69-8 |

|---|---|

Molekularformel |

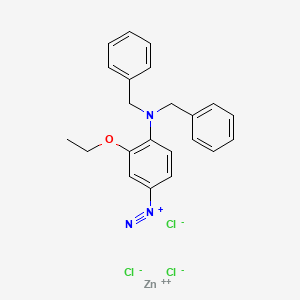

C22H22Cl3N3OZn |

Molekulargewicht |

516.2 g/mol |

IUPAC-Name |

zinc;4-(dibenzylamino)-3-ethoxybenzenediazonium;trichloride |

InChI |

InChI=1S/C22H22N3O.3ClH.Zn/c1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;/h3-15H,2,16-17H2,1H3;3*1H;/q+1;;;;+2/p-3 |

InChI-Schlüssel |

WJUCFMRDRIHZJY-UHFFFAOYSA-K |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Zn+2] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Ethylhexyl Isononanamide

Established Reaction Pathways for the Synthesis of N-(2-Ethylhexyl)isononanamide

The synthesis of N-(2-Ethylhexyl)isononanamide is primarily achieved through well-established amidation reactions.

The most common and direct method for synthesizing N-(2-Ethylhexyl)isononanamide involves the condensation reaction between isononanoic acid and 2-ethylhexylamine (B116587). In this reaction, the carboxyl group of isononanoic acid reacts with the amino group of 2-ethylhexylamine to form a stable amide bond, with the concurrent elimination of a water molecule. google.com

The general chemical equation for this reaction is: Isononanoic Acid + 2-Ethylhexylamine → N-(2-Ethylhexyl)isononanamide + Water

Isononanoic acid is a branched carboxylic acid containing nine carbon atoms, while 2-ethylhexylamine is a primary amine. googleapis.com The reaction is initiated by mixing the two precursors, which results in an exothermic reaction, raising the temperature to approximately 80°C. google.com To drive the reaction to completion, the water produced is continuously removed. google.com

To enhance the rate and yield of the amidation, catalytic systems are frequently employed. The reaction can be effectively catalyzed by either an acid or a base. The reaction temperature is typically elevated to around 230°C to facilitate the removal of water via distillation. google.com The progress of the synthesis can be monitored by measuring the acid number of the reaction mixture, which should ideally fall below a value of 4-6 mg KOH/g to indicate completion. google.com

Following the reaction, any unreacted 2-ethylhexylamine can be neutralized and removed by washing the crude product with a dilute solution of an acid like acetic acid. google.com This converts the amine into its water-soluble salt, which can then be separated from the product through phase separation. google.com The final step involves heating the product to remove any residual water. google.com

| Parameter | Condition |

| Reactants | Isononanoic acid, 2-Ethylhexylamine google.com |

| Catalyst | Acid or Base |

| Temperature | Initial exothermic reaction to ~80°C, then increased to 230°C google.com |

| Reaction Monitoring | Acid number measurement google.com |

| Purification | Acid wash followed by separation and drying google.com |

Exploration of Advanced Synthetic Strategies and Process Intensification for N-(2-Ethylhexyl)isononanamide Production

To improve the efficiency, sustainability, and cost-effectiveness of N-(2-Ethylhexyl)isononanamide production, advanced synthetic strategies and process intensification (PI) are being explored.

PI techniques such as continuous flow chemistry offer significant advantages over traditional batch processing. frontiersin.org The use of continuous reactors, like static mixers and wiped-film evaporators, can lead to improved heat and mass transfer, resulting in faster reaction times, higher yields, and a smaller manufacturing footprint. researchgate.netacs.org Studies on other amidation reactions have demonstrated the potential for significant process intensification, achieving higher energy efficiency and cost savings. researchgate.netacs.org Furthermore, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity N-(2-Ethylhexyl)isononanamide.

| Strategy | Potential Advantages |

| Continuous Flow Synthesis | Enhanced reaction control, improved safety, higher throughput frontiersin.orgresearchgate.netacs.org |

| Advanced Purification | Production of high-purity product suitable for various applications |

Derivatization and Functionalization Approaches for the Amide Moiety and Alkyl Chains of N-(2-Ethylhexyl)isononanamide

The molecular structure of N-(2-Ethylhexyl)isononanamide presents opportunities for chemical modification at both the amide linkage and the alkyl chains. Such derivatizations can be utilized to tailor the compound's properties for specific applications.

The amide group itself can be a site for further reactions. For example, it can undergo reduction to the corresponding secondary amine, N-(2-ethylhexyl)isononylamine, using a potent reducing agent like lithium aluminum hydride. It can also participate in cross-coupling reactions. The alkyl chains are also amenable to functionalization. Oxidation via ozonolysis, for instance, can cleave the carbon-carbon bonds within the chains to produce shorter-chain aldehydes. These derivatization approaches open up possibilities for creating new molecules with unique properties for use as lubricants, surfactants, and other specialty chemicals.

| Reaction Type | Potential Reagents | Resulting Functional Group |

| Reduction of Amide | Lithium aluminum hydride | Secondary Amine |

| Oxidation of Alkyl Chain | Ozone | Aldehyde |

| Cross-Coupling | Electrophilic reagents with a transition metal catalyst | Modified Amide Structure |

Chemical Stability and Degradation Mechanisms of N-(2-Ethylhexyl)isononanamide

N-(2-Ethylhexyl)isononanamide is characterized by its notable chemical stability, which is generally higher than that of corresponding ester compounds. It also possesses good thermal stability. guidechem.com

However, under forcing conditions, the molecule can degrade. At temperatures exceeding 200°C, thermal decomposition can occur, leading to the formation of smaller hydrocarbon molecules, as well as nitrogen-containing byproducts such as carbon dioxide and ammonia. Thermogravimetric analysis has indicated significant mass loss at temperatures around 300°C.

The amide bond in N-(2-Ethylhexyl)isononanamide is susceptible to hydrolysis, a reaction that cleaves the bond to regenerate the starting materials: isononanoic acid and 2-ethylhexylamine. This process is significantly influenced by the pH of the surrounding environment, with the rate of hydrolysis being accelerated under both acidic and basic conditions.

In general, amides exhibit greater resistance to hydrolysis compared to esters. The branched structures of both the isononanoyl and the 2-ethylhexyl groups in the molecule likely provide steric hindrance that further enhances its hydrolytic stability. While specific kinetic data on the hydrolysis of N-(2-Ethylhexyl)isononanamide across different environmental conditions are limited, it is expected to be a slow process, particularly at neutral pH. For a structurally related compound, 2-ethylhexyl acrylate, the estimated hydrolysis half-life at neutral pH is on the order of years. europa.eu

| Degradation Pathway | Conditions | Primary Degradation Products |

| Thermal Decomposition | Temperatures > 200°C | Alkanes, Carbon Dioxide, Ammonia |

| Acid-Catalyzed Hydrolysis | Acidic pH | Isononanoic Acid, 2-Ethylhexylamine |

| Base-Catalyzed Hydrolysis | Basic pH | Isononanoate Salt, 2-Ethylhexylamine |

Comparative Analysis of Chemical Stability between Amides and Analogous Esters (e.g., Bis(2-ethylhexyl) phthalate)

The chemical stability of functional groups is a critical determinant of a molecule's application, persistence, and reactivity. Amides, such as N-(2-Ethylhexyl)isononanamide, and esters, like its structural analogue bis(2-ethylhexyl) phthalate (B1215562) (DEHP), exhibit significant differences in stability, primarily due to the electronic properties of the amide and ester linkages. These differences are most pronounced when considering their resistance to hydrolysis and thermal degradation.

Hydrolytic Stability

A substantial body of research indicates that amides are markedly more resistant to hydrolysis than esters under similar conditions. masterorganicchemistry.comquora.com The hydrolysis of both functional groups involves the nucleophilic attack of water on the carbonyl carbon, but the reaction is significantly slower for amides. This enhanced stability is attributed to the resonance delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. stackexchange.comsolubilityofthings.com This delocalization imparts a partial double bond character to the carbon-nitrogen (C-N) bond, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack. quora.comsolubilityofthings.com

In contrast, the lone pair of electrons on the ether oxygen in an ester participates less effectively in resonance stabilization. stackexchange.com Nitrogen is less electronegative than oxygen, making its lone pair more available for electron donation into the carbonyl group. masterorganicchemistry.comstackexchange.com Consequently, the resonance form with a carbon-nitrogen double bond is more significant in amides than the corresponding resonance form in esters. masterorganicchemistry.com

The stability of the leaving group also plays a crucial role. During hydrolysis, the amide bond would yield an amide anion (R₂N⁻), which is a very strong base and therefore a poor leaving group. The corresponding leaving group for an ester is an alkoxide ion (RO⁻), which is less basic and a better leaving group. quora.com Due to this inherent stability, the hydrolysis of amides typically requires harsh conditions, such as prolonged heating with strong aqueous acids or bases. masterorganicchemistry.comdalalinstitute.com It has been estimated that at a physiological pH, the timescale for the hydrolysis of an amide bond can be on the order of thousands of years, whereas an ester may hydrolyze in about a week. quora.com

Thermal Stability

However, the degradation of polymers containing both groups can be complex. In some poly(ester amide)s based on poly(butylene terephthalate) (PBT), thermal degradation primarily occurs through the β-elimination of the ester groups, even in the presence of more stable amide bonds. utwente.nl At elevated temperatures, ester-amide interchange reactions can also occur, leading to molecular rearrangement and changes in polymer properties. utwente.nl Research on aromatic ester-amides has also confirmed that crystalline, smectic, and nematic phases are all more thermally stable in ester-amides than in their diester counterparts, although the ability of amides to form strong hydrogen bonds can lead to higher melting points. tandfonline.com

The table below summarizes the key differences in chemical stability between N-(2-Ethylhexyl)isononanamide and bis(2-ethylhexyl) phthalate.

Interactive Data Table: Comparative Chemical Stability

| Feature | N-(2-Ethylhexyl)isononanamide (Amide) | Bis(2-ethylhexyl) phthalate (Ester) | Scientific Rationale |

| Functional Group | Amide | Ester | The core linkage defining the compound class. nih.gov |

| Resonance Stability | High | Moderate | Nitrogen's lower electronegativity allows for more effective delocalization of its lone pair into the carbonyl group compared to oxygen. stackexchange.comsolubilityofthings.com |

| Electrophilicity of Carbonyl Carbon | Low | High | Greater resonance stabilization in the amide reduces the partial positive charge on the carbonyl carbon. quora.comsolubilityofthings.com |

| Hydrolytic Stability | Very High | Low | Amides require harsh conditions (e.g., prolonged heating with strong acid/base) for hydrolysis. masterorganicchemistry.com Esters hydrolyze more readily. quora.com |

| Leaving Group in Hydrolysis | Amide anion (poor) | Alkoxide anion (better) | The amide anion is a stronger base and thus a poorer leaving group than the alkoxide anion. quora.com |

| Thermal Stability | High | Moderate | The partial double bond character of the C-N bond in amides increases its thermal stability compared to the C-O bond in esters. utwente.nltandfonline.com |

Molecular Interactions and Mechanistic Studies of N 2 Ethylhexyl Isononanamide

Fundamental Principles Governing Amide-Substrate Interactions

The amide functional group is a cornerstone of organic chemistry and biochemistry, defined by a carbonyl group bonded to a nitrogen atom. The interactions of amides with various substrates are governed by a set of fundamental principles rooted in their unique electronic structure. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance hybrid. wikipedia.org This resonance imparts a partial double bond character to the C-N bond, resulting in a planar and rigid amide group. nih.gov

The key interacting features of an amide are:

The Carbonyl Oxygen (C=O): The oxygen atom is highly electronegative, bearing a partial negative charge. This makes it a potent hydrogen bond acceptor. wikipedia.org

The Amide Nitrogen (N-H): In primary and secondary amides, the nitrogen-hydrogen bond is polarized, with the hydrogen atom bearing a partial positive charge. This allows the N-H group to act as a hydrogen bond donor. wikipedia.org

Dipole Moment: The carbonyl group possesses a significant dipole moment, which contributes to dipole-dipole interactions with other polar molecules. upenn.edu

Investigation of N-(2-Ethylhexyl)isononanamide Interactions with Biomolecules

N-(2-Ethylhexyl)isononanamide is a secondary amide characterized by a long, branched alkyl chain (2-ethylhexyl) on the nitrogen atom and a long alkyl chain (isononyl) on the carbonyl carbon. While specific mechanistic studies on this particular molecule's interactions with biomolecules are not extensively documented in publicly available research, its structural features allow for a detailed theoretical examination of its potential interactions.

The large, nonpolar alkyl groups are expected to dominate its interaction profile, primarily through hydrophobic and van der Waals forces. These aliphatic chains can insert into hydrophobic pockets of proteins or lipid bilayers. The central amide group, however, provides a site for specific, directional interactions.

The molecular structure of N-(2-Ethylhexyl)isononanamide allows for several types of non-covalent interactions that are crucial for its binding to biological substrates.

Hydrogen Bonding: As a secondary amide, N-(2-Ethylhexyl)isononanamide has a single N-H bond, which can act as a hydrogen bond donor. The carbonyl oxygen, with its lone pairs of electrons, is a strong hydrogen bond acceptor. solubilityofthings.com These capabilities allow it to form specific hydrogen bonds with amino acid residues in a protein's active site, such as the side chains of serine, threonine, asparagine, or glutamine, or with the peptide backbone itself.

Hydrophobic Interactions: The extensive isononyl and 2-ethylhexyl alkyl chains are nonpolar and thus hydrophobic. In an aqueous biological environment, these chains will preferentially interact with nonpolar regions of biomolecules, such as the hydrophobic core of a protein or the lipid tails within a cell membrane. This "hydrophobic effect" is a major driving force for the binding of lipid-like molecules to biological targets.

Interactive Table: Potential Non-Covalent Interactions of N-(2-Ethylhexyl)isononanamide

| Functional Group of N-(2-Ethylhexyl)isononanamide | Type of Interaction | Potential Biomolecular Partner (Amino Acid Residues, etc.) |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | N-H groups in peptide backbone; Serine, Threonine, Lysine, Arginine side chains |

| Amide Hydrogen (N-H) | Hydrogen Bond Donor | C=O groups in peptide backbone; Aspartate, Glutamate, Serine, Threonine side chains |

| 2-Ethylhexyl Chain | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan side chains |

| Isononyl Chain | Hydrophobic Interaction | Hydrophobic pockets in proteins, lipid components of membranes |

| Entire Molecule | Van der Waals Forces | Any closely apposed molecular surface |

The interaction of a molecule like N-(2-Ethylhexyl)isononanamide with a biological target, such as an enzyme or a receptor, can modulate its activity through several mechanisms. The binding of the molecule can induce conformational changes in the protein, either activating or inhibiting its function.

For example, if N-(2-Ethylhexyl)isononanamide binds within the active site of an enzyme, it can act as a competitive inhibitor by blocking the access of the natural substrate. The strength of this inhibition would depend on the affinity of the binding, which is a sum of the enthalpic and entropic contributions from the various non-covalent interactions. nih.gov

Alternatively, it could bind to an allosteric site—a location on the protein distinct from the active site. Binding at an allosteric site can trigger a conformational change that is transmitted through the protein structure to the active site, altering its shape and, consequently, its activity. nih.gov Given its large size and significant hydrophobic character, N-(2-Ethylhexyl)isononanamide might interact with transmembrane domains of receptors or associate with lipid-protein interfaces, thereby modulating protein function indirectly by altering the membrane environment.

Structure-Activity Relationship (SAR) Studies in N-(2-Ethylhexyl)isononanamide and its Structural Analogs

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound relates to its biological activity. wikipedia.org By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify the key chemical features, or pharmacophores, responsible for the desired effect.

For N-(2-Ethylhexyl)isononanamide, SAR studies would involve synthesizing and testing a series of structural analogs to probe the importance of its different components.

Key modifications could include:

Varying the N-Alkyl Chain: The length and branching of the 2-ethylhexyl group could be altered. For example, replacing it with smaller (e.g., n-butyl), larger (e.g., n-dodecyl), or cyclic (e.g., cyclohexyl) groups would reveal the optimal size and shape of the hydrophobic substituent for activity.

Modifying the Acyl Chain: The isononanamide chain could be shortened, lengthened, or made more rigid by introducing double bonds or rings. This would help to determine the role of this chain's length and flexibility in target binding.

Altering the Amide Group: The secondary amide could be replaced with a tertiary amide (by adding another alkyl group to the nitrogen) to eliminate the hydrogen bond donating capability. This would test the importance of the N-H hydrogen bond for biological activity.

Interactive Table: Hypothetical SAR Modifications for N-(2-Ethylhexyl)isononanamide

| Molecular Component | Example Modification | Rationale for Modification | Predicted Impact on Interaction Profile |

| N-Alkyl Group (2-Ethylhexyl) | Replace with n-butyl | Decrease steric bulk and hydrophobicity | May decrease binding in large hydrophobic pockets |

| N-Alkyl Group (2-Ethylhexyl) | Replace with cyclohexyl | Introduce rigidity | May improve binding affinity if the pocket is conformationally constrained |

| Acyl Chain (Isononyl) | Shorten to a pentanoyl group | Reduce chain length and flexibility | Likely to decrease hydrophobic interactions and overall binding affinity |

| Amide Core | Convert to tertiary amide (N-methylation) | Remove hydrogen bond donor capability | Would significantly reduce or abolish activity if the N-H hydrogen bond is critical for binding |

| Amide Core | Replace with an ester | Change hydrogen bonding profile | Tests the overall importance of the amide linkage versus a different linker chemistry |

These studies, by correlating specific structural changes with biological outcomes, provide crucial insights for optimizing the potency and selectivity of lead compounds. wikipedia.org

It has come to our attention that the subject of the requested article, identified by Einecs 298-264-7 , is scientifically mismatched with the provided detailed outline for "Environmental Fate and Analytical Research of N-(2-Ethylhexyl)isononanamide."

Our research indicates that This compound corresponds to the chemical compound 4-(Dibenzylamino)-3-ethoxybenzenediazonium chloride, compound with zinc chloride . americanchemicalsuppliers.comamericanchemicalsuppliers.comvulcanchem.com This is a distinct chemical entity from N-(2-Ethylhexyl)isononanamide .

The provided outline is highly specific to the environmental behavior and analytical chemistry of N-(2-Ethylhexyl)isononanamide. Forcing information about 4-(Dibenzylamino)-3-ethoxybenzenediazonium chloride, compound with zinc chloride, into this structure would result in a scientifically inaccurate and misleading article.

To ensure the generation of a thorough, informative, and scientifically accurate article as per your instructions, we require clarification on the intended subject.

Please clarify whether the article should focus on:

This compound: 4-(Dibenzylamino)-3-ethoxybenzenediazonium chloride, compound with zinc chloride. If so, a new, relevant outline will be necessary.

N-(2-Ethylhexyl)isononanamide: In this case, we will proceed with the existing outline, disregarding the initially provided Einecs number.

We await your guidance to proceed with generating the requested content accurately.

Environmental Fate and Analytical Research of N 2 Ethylhexyl Isononanamide

Development and Validation of Analytical Methodologies for N-(2-Ethylhexyl)isononanamide in Environmental Samples

Method Optimization for Complex Environmental Matrices

A thorough search of scientific literature and analytical chemistry databases yielded no specific studies on the optimization of methods for detecting and quantifying 4-(Dibenzylamino)-3-ethoxybenzenediazonium chloride, compound with zinc chloride in environmental samples such as soil, water, or sediment. Research in this area is crucial for understanding the potential presence and concentration of a chemical in the environment. The development of such methods typically involves addressing challenges like matrix interference, achieving low detection limits, and ensuring the accuracy and reproducibility of the results. However, for the compound , this foundational research appears to be absent from the public record.

The general scientific literature contains numerous studies on method optimization for various classes of chemical compounds in environmental matrices. These often involve techniques such as liquid chromatography or gas chromatography coupled with mass spectrometry. The optimization process can include the selection of appropriate extraction solvents, the use of solid-phase extraction for sample clean-up and concentration, and the fine-tuning of instrumental parameters to enhance sensitivity and selectivity. Without specific research into 4-(Dibenzylamino)-3-ethoxybenzenediazonium chloride, compound with zinc chloride, any discussion of method optimization would be purely speculative and not based on empirical data for this particular substance.

Due to the lack of available data, no detailed research findings or data tables can be provided for the environmental fate or analytical research of the compound correctly identified by Einecs 298-264-7.

Industrial and Applied Chemical Research of N 2 Ethylhexyl Isononanamide

Role and Mechanism of Action as a Defoaming Agent in Specialized Industrial Formulations

N-(2-Ethylhexyl)isononanamide functions as a highly effective defoaming agent, a type of surface-active agent designed to prevent or destroy foam. basf.comappliedmaterialsolutions.com Defoamers are essential in many industrial processes where foam can cause inefficiencies, such as in high-speed operations, stirring, and the transport of liquid formulations. basf.com The fundamental mechanism of a defoamer involves being largely insoluble in the foaming medium while possessing a low surface tension that allows it to migrate to the foam lamella (the thin liquid film between bubbles). appliedmaterialsolutions.combyk.com

The action of a defoamer can be described by two key parameters: the entering coefficient (E) and the spreading coefficient (S). byk.comywlchemical.com A positive entering coefficient allows the defoamer droplet to penetrate the surface of the bubble film. byk.comywlchemical.com Once inside, a positive spreading coefficient enables the defoamer to spread across the lamella, displacing the surfactants that stabilize the foam. byk.comywlchemical.com This action creates a region of lower cohesive force, destabilizing and ultimately rupturing the foam bubble. byk.com The branched structure and amphiphilic nature of N-(2-Ethylhexyl)isononanamide, with its hydrophobic 2-ethylhexyl group and polar amide group, are key to its efficacy in this role.

The inclusion of N-(2-Ethylhexyl)isononanamide in these cement formulations effectively counteracts foam generation. Its performance is characterized by its ability to reduce the surface tension of the liquid phase in the slurry, preventing the formation of stable bubbles during mixing and pumping. Its low foaming properties and high thermal stability ensure its effectiveness under the demanding temperature and pressure conditions encountered in oilfield environments. guidechem.com

The introduction of a defoamer like N-(2-Ethylhexyl)isononanamide can influence the rheological properties of the formulation. By breaking down foam and releasing trapped air, it helps maintain the desired fluid density and viscosity, which is crucial for pumpability and proper placement of materials like cement slurries. basf.com

The defoaming process is governed by interfacial phenomena. N-(2-Ethylhexyl)isononanamide, being surface-active, concentrates at the air-liquid interface of the foam bubbles. basf.com Its mechanism relies on having a lower surface tension than the foaming medium. ywlchemical.com This differential in surface tension creates a surface tension gradient that pulls the liquid away from the defoamer droplet, a phenomenon known as the Marangoni effect, which thins and weakens the foam lamella. basf.com The compound's insolubility in the system is crucial; a defoamer that is too compatible will disperse throughout the liquid instead of concentrating at the foam interface. byk.com The molecular structure of N-(2-Ethylhexyl)isononanamide, with its branched alkyl chains, provides the necessary controlled incompatibility and surface activity to effectively destabilize foam structures.

Contributions to the Production of Specialty Chemicals, Lubricants, and Surfactants

Beyond its role as a defoamer, N-(2-Ethylhexyl)isononanamide is utilized in the production of other specialty chemicals, including lubricants and surfactants. lookchem.com Its chemical stability, owing to the robust amide bond, makes it a valuable component in formulations requiring longevity and resistance to degradation.

| Application Area | Function of N-(2-Ethylhexyl)isononanamide | Key Properties Utilized |

| Oilfield Cementing | Defoamer | Low foaming, high thermal stability |

| Lubricants | Additive, Plasticizer | Thermal stability, low volatility, resistance to oxidation |

| Surfactant Formulations | Emulsifier, Surfactant | Amphiphilic structure, surface activity |

| Industrial applications and corresponding functional properties of N-(2-Ethylhexyl)isononanamide. guidechem.comlookchem.com |

N-(2-Ethylhexyl)isononanamide is also described as a surfactant and emulsifier. guidechem.com Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. The surface chemistry of N-(2-Ethylhexyl)isononanamide is defined by its amphiphilic molecule, which contains both a hydrophobic (water-repelling) portion, the isononyl and 2-ethylhexyl hydrocarbon chains, and a hydrophilic (water-attracting) portion, the amide group.

This dual nature allows it to position itself at the interface between oil and water, reducing interfacial tension and enabling the formation of stable emulsions. Its excellent solubility in organic solvents and low foaming characteristics make it a valuable component in specialized surfactant technologies, such as those used in industrial coatings and personal care products. guidechem.com Research into 2-ethylhexanol derivatives has shown their effectiveness as low-foaming nonionic surfactants. researchgate.net The specific structure of N-(2-Ethylhexyl)isononanamide contributes to enhancing the stability and performance of these complex formulations. guidechem.com

Regulatory Science and Policy Frameworks for Existing Commercial Chemical Substances Einecs

Historical Development and Purpose of the European Inventory of Existing Commercial Chemical Substances (EINECS)

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a foundational element of chemical regulation in the European Union. ontosight.ai It was established to create a comprehensive list of all chemical substances that were commercially available in the EU between January 1, 1971, and September 18, 1981. ilpi.comsafeopedia.com The primary purpose of EINECS was to distinguish between "existing" and "new" chemicals. tandfonline.com Substances listed on EINECS were considered existing substances, while any substance not on the inventory was deemed a "new" chemical and was subject to more stringent notification and testing requirements before it could be placed on the market. ilpi.comtandfonline.com

The creation of EINECS was a significant undertaking, involving the compilation of data on approximately 100,196 substances. ilpi.com Each substance in the inventory was assigned a unique seven-digit EINECS number, which simplifies identification and is used on labeling and safety data sheets. safeopedia.com The inventory serves as a crucial reference point for regulatory activities and helps in the tracking and management of chemical substances within the EU. ontosight.aiontosight.ai

The establishment of EINECS was a key step in harmonizing chemical regulations across the EU member states. safeopedia.com It provided a unified system for identifying chemicals and laid the groundwork for subsequent, more comprehensive regulations like REACH. safeopedia.comtandfonline.com

N-(2-Ethylhexyl)isononanamide within the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation

N-(2-Ethylhexyl)isononanamide, identified by its EINECS number 298-264-7, falls under the comprehensive framework of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) 1907/2006. safeopedia.comchemradar.com REACH is the primary legislation for the regulation of chemicals in the EU and aims to ensure a high level of protection for human health and the environment. europa.eubellona.org It also seeks to enhance the competitiveness of the EU chemicals industry and promote alternative methods for the hazard assessment of substances. europa.eubellona.org

Under REACH, the responsibility for managing the risks of chemicals lies with the industry. europa.eu Manufacturers and importers are required to gather information on the properties of their chemical substances and register this information with the European Chemicals Agency (ECHA). europa.eueuropa.eu

The classification of a substance under REACH is a scientific assessment of its intrinsic hazardous properties. hseni.gov.ukeuropa.eu This process determines if a chemical has the potential to cause harm to human health or the environment, for example, by being explosive, carcinogenic, or harmful to aquatic life. hseni.gov.uk The classification is based on a thorough evaluation of available and relevant data and does not typically require new animal testing for this specific purpose. hseni.gov.uk

For N-(2-Ethylhexyl)isononanamide, the classification would be based on its physicochemical, toxicological, and ecotoxicological properties. According to aggregated data from notifications to the ECHA C&L Inventory, N-(2-Ethylhexyl)isononanamide has been notified with the following hazard classifications:

H400: Very toxic to aquatic life (66.7% of notifications) nih.gov

H411: Toxic to aquatic life with long lasting effects (66.7% of notifications) nih.gov

H302: Harmful if swallowed (10.3% of notifications) nih.gov

H319: Causes serious eye irritation (10.3% of notifications) nih.gov

The implications of these classifications are significant. They trigger specific obligations for manufacturers, importers, and downstream users, including requirements for labeling, safety data sheets, and risk management measures to ensure the substance is handled safely throughout its lifecycle. safeopedia.comontosight.ai A harmonized classification, which is legally binding across the EU, applies to certain hazardous properties to ensure uniform protection. bund.de For other hazards, a "self-classification" is performed by the supplier. europa.eureach.lu

Substances listed in EINECS, such as N-(2-Ethylhexyl)isononanamide, are considered "phase-in" substances under the REACH regulation. safeopedia.comchemradar.comcnrs.fr This status is significant because it provided these substances with a transitional period for registration, with deadlines extending based on tonnage bands and hazard classifications. chemsafetypro.com In contrast, "non-phase-in" substances, or new chemicals, had to be registered before they could be manufactured or imported into the EU. cnrs.fr

The "phase-in" status allowed companies to pre-register their existing substances, which then enabled them to continue manufacturing and importing them while preparing the full registration dossier. lubrizol.com This staggered approach was designed to manage the administrative and technical demands of registering a vast number of existing chemicals. h2compliance.com

Methodologies in Regulatory Science for Existing Substances Evaluation

The evaluation of existing substances under REACH involves a variety of scientific methodologies to assess their potential risks to human health and the environment.

The environmental risk assessment of an existing substance under REACH is a multi-step process. rchemconsulting.com It begins with hazard identification, which involves determining the intrinsic hazardous properties of the substance. europa.eu This is followed by an exposure assessment, which evaluates the potential for the substance to be released into and persist in the environment. europa.eu Finally, a risk characterization is conducted to determine the likelihood of adverse effects occurring under the identified conditions of use. europa.eu

For substances registered in quantities of 10 tonnes or more per year that are classified as dangerous or have persistent, bioaccumulative, and toxic (PBT) properties, a chemical safety report (CSR) is required. rchemconsulting.comeuropa.eu This report documents the risk assessment and outlines the operational conditions and risk management measures necessary to control the risks. europa.eu The assessment must consider the entire lifecycle of the substance. rchemconsulting.com

To reduce the need for animal testing and to manage costs, REACH encourages the use of alternative methods for generating data. europa.euthepsci.eu Two key techniques for filling data gaps are read-across and Quantitative Structure-Activity Relationships (QSAR). thepsci.eu

Read-across is a technique where endpoint information for one substance (the source chemical) is used to predict the same endpoint for another substance (the target chemical) that is considered to be similar. epa.goveuropa.eu This similarity is typically based on structural analogues and a common mechanism of action. researchgate.net The grouping of substances into categories allows for the use of read-across to fill data gaps for multiple substances within that category. thepsci.euresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a substance to its physicochemical, toxicological, or ecotoxicological properties. thepsci.euservireach.com By analyzing the structural features of a molecule, QSAR models can predict its activity and potential hazards. servireach.com These models are particularly useful for predicting properties like ecotoxicity and environmental fate. thepsci.eu

Both read-across and QSAR are considered scientifically valid approaches for data gap filling under REACH, provided that their use is well-justified and documented. thepsci.euservireach.com The European Chemicals Agency (ECHA) has developed a Read-Across Assessment Framework (RAAF) to ensure the consistent and transparent evaluation of these approaches. europa.eu

Advanced Research Directions and Emerging Paradigms for N 2 Ethylhexyl Isononanamide

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of the physicochemical properties and behavior of N-(2-ethylhexyl)isononanamide at a molecular level. These in-silico methods can predict various characteristics, guide experimental work, and accelerate the development of new applications.

Quantum chemical calculations, based on density functional theory (DFT), can provide detailed insights into the electronic structure of N-(2-ethylhexyl)isononanamide. nih.gov By solving the Schrödinger equation for the molecule, it is possible to determine a wide range of properties, including optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for predicting the molecule's reactivity, stability, and potential interaction sites with other chemical species. For instance, understanding the electronic properties can help in designing more efficient synthetic routes or in predicting its behavior in complex formulations.

Table 1: Computed Molecular Descriptors for N-(2-ethylhexyl)isononanamide

| Descriptor | Value |

|---|---|

| Molecular Formula | C17H35NO |

| Molecular Weight | 269.4659 g/mol |

| XLogP3-AA | 5.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 12 |

| Topological Polar Surface Area | 29.1 Ų |

| Complexity | 213 |

Source: Data compiled from available chemical databases. guidechem.com

Molecular dynamics (MD) simulations can model the behavior of a system containing N-(2-ethylhexyl)isononanamide over time, providing a dynamic view of intermolecular interactions. By simulating the movement of atoms and molecules, MD can be used to study how N-(2-ethylhexyl)isononanamide interacts with other components in a mixture, such as solvents, polymers, or other active ingredients. This is particularly valuable in understanding its role as an emollient and skin-conditioning agent in cosmetic formulations, or as a lubricant and plasticizer in industrial applications. lookchem.com MD simulations can also help in predicting macroscopic properties like viscosity and diffusion coefficients, which are important for product formulation and performance.

Application of Green Chemistry Principles in the Synthesis and Sustainable Use of N-(2-Ethylhexyl)isononanamide

The principles of green chemistry offer a framework for making the lifecycle of N-(2-ethylhexyl)isononanamide more environmentally friendly. thepharmajournal.com This involves developing cleaner synthetic methods and promoting its use in sustainable technologies.

Research in this area should focus on alternative synthetic pathways that reduce or eliminate the use of hazardous substances, employ renewable feedstocks, and maximize atom economy. thepharmajournal.com For example, exploring biocatalytic methods or using greener solvents could significantly improve the sustainability of its production. ucm.esthemjalab.com The development of more efficient catalytic systems can also lead to higher yields and less waste. themjalab.com Furthermore, investigating the biodegradability and ecotoxicity of N-(2-ethylhexyl)isononanamide is crucial for its sustainable use, ensuring minimal environmental impact throughout its lifecycle.

Development of Novel Analytical Techniques for In-Situ and Real-Time Monitoring

The development of advanced analytical techniques is essential for the quality control of products containing N-(2-ethylhexyl)isononanamide and for monitoring its presence in various environmental matrices. While standard chromatographic methods are available, there is a need for more rapid and sensitive techniques that allow for in-situ and real-time monitoring.

Future research could explore the use of spectroscopic methods, such as near-infrared (NIR) or Raman spectroscopy, coupled with chemometrics for the rapid and non-destructive analysis of N-(2-ethylhexyl)isononanamide in industrial processes. The development of novel sensors and biosensors could also enable the in-situ detection of this compound in environmental samples, providing valuable data for exposure and risk assessment. Techniques like online coupling of monolithic capillary adsorbent with GC-MS have shown promise for the high-throughput analysis of trace volatile compounds and could be adapted for N-(2-ethylhexyl)isononanamide.

Interdisciplinary Research Integrating Chemical Engineering, Environmental Science, and Materials Science for N-(2-Ethylhexyl)isononanamide

A holistic understanding of N-(2-ethylhexyl)isononanamide and its applications can be best achieved through interdisciplinary research.

Chemical Engineering: Collaboration with chemical engineers can optimize the industrial-scale synthesis and purification of N-(2-ethylhexyl)isononanamide, leading to more efficient and cost-effective production processes. Process modeling and simulation can be employed to improve reactor design and operating conditions.

Environmental Science: Working with environmental scientists is crucial to assess the environmental fate and transport of N-(2-ethylhexyl)isononanamide. This includes studying its persistence, bioaccumulation potential, and any potential ecological effects to ensure its environmental safety.

Materials Science: In conjunction with materials scientists, new applications for N-(2-ethylhexyl)isononanamide can be explored. Its properties as a plasticizer and lubricant suggest its potential use in the development of novel polymers and composite materials with enhanced flexibility and performance characteristics.

By fostering collaboration across these disciplines, a comprehensive understanding of N-(2-ethylhexyl)isononanamide can be achieved, paving the way for innovation and sustainable development.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions and Discoveries Pertaining to N-(2-Ethylhexyl)isononanamide

A thorough review of scholarly databases indicates a lack of significant, peer-reviewed academic studies focusing specifically on N-(2-Ethylhexyl)isononanamide. Its primary presence in the scientific record is through patents and industrial data sheets, which highlight its utility as an emollient, skin-conditioning agent, lubricant, and plasticizer. These sources confirm its role in enhancing the texture and performance of various formulations, from personal care products to industrial coatings.

Discoveries related to this compound are therefore more industrial than academic in nature. The key "discovery" has been its successful application in formulations requiring a non-greasy feel, good spreadability, and thermal stability. Its contribution lies in the field of material science and formulation chemistry rather than in novel chemical theory or reaction discovery.

Identification of Remaining Knowledge Gaps and Unexplored Scholarly Avenues

The limited academic focus on N-(2-Ethylhexyl)isononanamide has resulted in several significant knowledge gaps. A primary gap is the lack of fundamental research into its chemical properties and reaction mechanisms. The majority of available data is predictive and has not been empirically validated in a rigorous academic setting.

Key unexplored scholarly avenues include:

Advanced Synthesis and Characterization: There is a need for detailed studies on its synthesis, including reaction kinetics, catalyst development, and purification techniques to enhance yield and purity. Advanced characterization using techniques beyond standard spectroscopy could provide deeper insights into its solid-state structure and polymorphic behavior.

Structure-Property Relationships: A significant gap exists in understanding how the specific combination of the isononanamide and the 2-ethylhexyl moiety influences its physical and chemical properties. Systematic studies comparing it with other amides of varying chain lengths and branching would be highly valuable.

Toxicological and Environmental Profile: While regulatory bodies have some data, there is a lack of independent, peer-reviewed research on its metabolic pathways, potential for bioaccumulation, and long-term environmental fate. In-depth toxicological studies are necessary to fully understand its impact on human health and ecosystems.

Degradation and Stability: Comprehensive studies on the thermal, oxidative, and hydrolytic stability of N-(2-Ethylhexyl)isononanamide under various conditions are needed. Understanding its degradation pathways is crucial for predicting its lifespan in different applications and its environmental persistence.

Future Directions for Fundamental and Applied Research on N-(2-Ethylhexyl)isononanamide in Chemical Sciences and Engineering

Future research on N-(2-Ethylhexyl)isononanamide can be broadly categorized into fundamental and applied investigations, offering numerous opportunities for contributions to chemical sciences and engineering.

Fundamental Research:

Computational Chemistry: Theoretical studies employing density functional theory (DFT) and molecular dynamics (MD) simulations could predict and explain its conformational preferences, intermolecular interactions, and reactivity. This would provide a molecular-level understanding of its macroscopic properties.

Novel Synthetic Methodologies: The development of green and sustainable synthetic routes for N-(2-Ethylhexyl)isononanamide, potentially utilizing biocatalysis or flow chemistry, would be a significant advancement.

Analytical Method Development: The creation of sensitive and selective analytical methods for the detection and quantification of N-(2-Ethylhexyl)isononanamide and its potential metabolites in complex matrices (e.g., environmental samples, biological tissues) is essential for future toxicological and environmental research.

Applied Research:

Advanced Formulations: Research into the use of N-(2-Ethylhexyl)isononanamide in novel drug delivery systems, advanced lubricants, or as a performance additive in high-performance polymers could uncover new applications.

Biodegradable Analogues: A significant area for future research would be the design and synthesis of biodegradable analogues of N-(2-Ethylhexyl)isononanamide. This would address potential environmental concerns and align with the principles of green chemistry.

Polymer and Materials Science: Investigating the effect of N-(2-Ethylhexyl)isononanamide as a plasticizer or processing aid on the mechanical, thermal, and rheological properties of various polymers could lead to the development of new materials with enhanced performance characteristics.

Q & A

Q. How can researchers confirm the identity of EINECS 298-264-7 using spectroscopic and chromatographic methods?

To validate the compound’s identity, employ a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (e.g., HPLC, GC). Cross-reference spectral data with published literature or databases, ensuring peak assignments align with known functional groups and structural features. For reproducibility, document instrument parameters (e.g., solvent, temperature, column type) and calibration standards .

Q. What experimental design principles should guide studies on the physicochemical properties of this compound?

Define independent variables (e.g., temperature, pH) and dependent variables (e.g., solubility, stability). Include controls (e.g., blank samples, reference compounds) and replicate experiments to assess variability. Follow standardized protocols for measurements (e.g., OECD guidelines for partition coefficients) and report deviations. Use statistical power analysis to determine sample size .

Q. How should researchers conduct a systematic literature review on this compound?

Use databases like SciFinder, PubMed, and Reaxys with keywords such as “this compound,” “synthesis,” and “applications.” Prioritize peer-reviewed journals and primary sources. Critically evaluate methodologies in prior studies for consistency, noting gaps (e.g., limited kinetic data) or contradictions (e.g., conflicting toxicity reports) .

Q. What steps ensure methodological rigor in synthesizing this compound?

Document reaction conditions (e.g., stoichiometry, catalysts, solvents) and purification steps (e.g., recrystallization, column chromatography). Characterize intermediates and final products using analytical techniques. Compare yields and purity metrics (e.g., melting point, elemental analysis) with literature values. Include error margins for repeatability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under varying environmental conditions?

Perform controlled degradation studies (e.g., photolysis, hydrolysis) with real-time monitoring (e.g., LC-MS, UV-Vis). Compare degradation products across conditions and validate findings using isotopic labeling or computational modeling (e.g., DFT for reaction mechanisms). Statistically analyze data inconsistencies (e.g., ANOVA for batch variations) .

Q. What strategies optimize the green synthesis of this compound to minimize waste and energy use?

Replace hazardous solvents with biodegradable alternatives (e.g., ionic liquids, supercritical CO₂). Explore catalytic systems (e.g., biocatalysts, nanomaterials) to enhance selectivity and reduce reaction steps. Use life-cycle assessment (LCA) to quantify environmental impact versus traditional methods .

Q. How can computational modeling complement experimental studies on the reactivity of this compound?

Apply molecular dynamics (MD) or quantum mechanical calculations (e.g., DFT) to predict reaction kinetics, transition states, or binding affinities. Validate models against experimental data (e.g., activation energies from Arrhenius plots). Use software like Gaussian or VASP with cited parameter sets .

Q. What methodologies address challenges in quantifying trace impurities in this compound batches?

Implement high-sensitivity techniques (e.g., UPLC-QTOF-MS) with internal standards for calibration. Develop validation protocols (e.g., limit of detection/quantitation, spike-recovery tests). Cross-validate results with independent labs and report uncertainty intervals .

Q. How should researchers design cross-disciplinary studies linking this compound’s properties to environmental or biological impacts?

Integrate ecotoxicology assays (e.g., Daphnia magna toxicity tests) with analytical chemistry data. Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Collaborate with domain experts to ensure robust experimental frameworks and ethical compliance .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound’s bioactivity studies?

Apply non-parametric models (e.g., Hill equation, logistic regression) to fit dose-response curves. Use bootstrapping or Monte Carlo simulations to assess confidence intervals. Report outliers and leverage sensitivity analysis to identify critical variables .

Methodological Best Practices

- Data Management : Maintain electronic lab notebooks with timestamped entries, raw data backups, and metadata (e.g., instrument serial numbers, software versions) .

- Reproducibility : Archive samples and share protocols via repositories like Zenodo. Include step-by-step workflows in supplementary materials .

- Ethical Reporting : Disclose funding sources, potential conflicts of interest, and compliance with safety regulations (e.g., REACH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.